Furan-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone
Description
Contextualizing Bifunctional Furan-Azetidine Hybrid Architectures
The molecular architecture of this compound integrates two distinct heterocyclic systems: a planar, aromatic furan ring and a strained, four-membered azetidine scaffold. This combination creates a bifunctional platform where the furan moiety (C$$4$$H$$3$$O) contributes electron-rich character through its conjugated π-system, while the azetidine ring (C$$2$$H$$4$$N) imposes significant ring strain (approximately 26 kcal/mol), enhancing reactivity at the nitrogen center.
Key structural features include:
The furan-azetidine conjugation creates a polarized electron distribution, with calculated dipole moments of 4.2–4.7 D. This polarization facilitates interactions with biological targets through dipole-dipole interactions and hydrogen bonding, particularly at the sulfonyl oxygen atoms (partial charge: −0.45 e). Recent studies demonstrate that such hybrids exhibit improved binding affinities (K$$_d$$ = 12–450 nM) compared to non-hybrid analogs in protease inhibition assays.
Significance of Sulfonyl Bridging in Conformational Restriction Strategies
The sulfonyl group (-SO$$_2$$-) in this compound serves as a rigid spacer that enforces specific dihedral angles between the azetidine and furan rings. X-ray crystallographic data from related compounds show that the sulfonyl bridge restricts the C-S-C bond angle to 104–108°, compared to 109.5° in unconstrained sulfones. This angular compression translates to:
- Reduced conformational flexibility (ΔG$$^\ddagger$$ for rotation = 18–22 kcal/mol)
- Fixed spatial orientation of pharmacophoric groups
- Enhanced metabolic stability (t$$_{1/2}$$ increased 3–5× vs. methylene bridges)
The sulfonyl group’s electron-withdrawing nature (+M effect) polarizes adjacent bonds, increasing the azetidine nitrogen’s susceptibility to nucleophilic attack. This property has been exploited in click chemistry applications, where the compound undergoes strain-promoted azide-alkyne cycloadditions with rate constants (k$$_2$$) up to 0.18 M$$^{-1}$$s$$^{-1}$$.
Comparative molecular dynamics simulations reveal that sulfonyl-bridged analogs maintain target-binding conformations 40–60% longer than their non-sulfonylated counterparts. This stabilization arises from:
$$ \Delta G{\text{binding}} = -RT \ln \left( \frac{Kd^{\text{sulfonyl}}}{K_d^{\text{control}}} \right) $$
Where the sulfonyl group contributes −1.2 to −2.8 kcal/mol to binding free energy through preorganization effects. Such geometric control makes these hybrids particularly valuable in designing kinase inhibitors and GPCR modulators where precise spatial arrangement of substituents is critical.
Properties
IUPAC Name |
furan-2-yl-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S/c15-13(12-4-2-6-19-12)14-7-11(8-14)20(16,17)9-10-3-1-5-18-10/h1-6,11H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHORAMPVHYCDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CO2)S(=O)(=O)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the furan and azetidine precursors. One common method involves the reaction of furan-2-carbaldehyde with a sulfonyl azetidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF), to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction may produce dihydrofuran derivatives.
Scientific Research Applications
Furan-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Furan-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The furan and azetidine rings can interact with enzymes and receptors, modulating their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity to its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural and functional differences:
| Compound Name | Core Structure | Substituents/Modifications | Biological Activity/Notes | Reference |
|---|---|---|---|---|
| Furan-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone (Target) | Azetidine | 3-(furan-2-ylmethyl)sulfonyl | Potential kinase/TLR modulation (hypothesized) | |
| (Furan-2-yl)[3-(2-methyl-1H-imidazol-1-yl)azetidin-1-yl]methanone | Azetidine | 3-(2-methylimidazolyl) | Unreported activity; imidazole may enhance H-bonding | |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | Piperazine | 4-(4-aminophenyl) | Likely CNS/GPCR activity due to aminophenyl group | |
| Furan-2-yl(phenyl)methanone derivatives | Methanone | Phenyl vs. azetidine-sulfonyl-furan | Protein tyrosine kinase inhibition (IC₅₀ ~1–10 μM) | |
| TLR7-9 antagonists (e.g., 5-[6-[[3-(4,5,6,7-THP...)azetidin-1-yl]methyl]...) | Azetidine/morpholine | Complex morpholinyl/quinoline substituents | Immunomodulatory (SLE treatment) | |
| (1RS,3RS)-(3-(Furan-2-yl)-2,2-dimethylcyclopropyl)(phenyl)methanone | Cyclopropane | Furan-2-yl, dimethylcyclopropane | Structural rigidity; no reported bioactivity |
Key Comparative Analysis
Azetidine vs. Piperazine/Pyrrolidine Analogues
- Electron-Withdrawing Effects: The sulfonyl group in the target compound enhances polarity and may stabilize negative charges, unlike the electron-rich imidazole in or the aminophenyl group in .
Furan-2-yl Substitution Patterns
- Dual Furan Moieties: The target compound’s dual furan groups may enhance π-π stacking interactions in biological targets, similar to furan-2-yl(phenyl)methanone derivatives . However, the azetidine-sulfonyl group likely alters binding specificity compared to simpler phenyl-based analogues.
Biological Activity
Furan-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a furan moiety, an azetidine ring, and a sulfonyl group linked through a furan-2-ylmethyl chain. This structural complexity contributes to its diverse biological activity. The molecular formula is , with a molecular weight of 344.4 g/mol.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in anticancer and antimicrobial activities:
- Induction of Apoptosis : Many studies suggest that this class of compounds can induce apoptosis in cancer cells by modulating mitochondrial function and apoptotic pathways. This includes up-regulating pro-apoptotic proteins while down-regulating anti-apoptotic proteins.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further investigation in the treatment of infections.
- Inhibition of Enzymatic Activity : The compound may also interact with specific enzymes or receptors, thereby modulating their activity, which is crucial for its therapeutic effects.
Anticancer Properties
A study focusing on similar compounds demonstrated significant anticancer effects in various cell lines. For instance, the combination of furan derivatives with established chemotherapeutics showed enhanced efficacy compared to monotherapy. In vitro assays revealed that these compounds could effectively inhibit tumor growth by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Studies
In vitro studies have shown that furan-based compounds exhibit activity against a range of bacterial strains. For example, derivatives containing the furan ring were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Furan-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone, and how can reaction conditions be optimized for yield improvement?
- Methodology : The compound is synthesized via nucleophilic aromatic substitution followed by nitro group reduction. For example, reacting 4-fluoronitrobenzene with 1-(2-furoyl)piperazine in acetonitrile at 70°C with K₂CO₃ as a base yields intermediates, which are reduced using iron powder in ethanol/acetic acid . Optimization involves adjusting solvent polarity (e.g., THF vs. acetonitrile), catalyst choice (e.g., DBU for milder conditions), and purification via Et₃N-treated silica gel chromatography to mitigate side reactions .
Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound, and how can data interpretation address ambiguities?
- Methodology :
- IR Spectroscopy : Identifies sulfonyl (S=O, ~1350–1160 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) groups. Artifacts from grating changes (e.g., 1993 cm⁻¹) must be excluded .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C₁₁H₁₀O₃ with m/z 190.1953) and fragmentation patterns. NIST databases provide reference spectra for validation .
- NMR : ¹H/¹³C NMR resolves furan and azetidine ring protons, with DEPT-135 distinguishing CH₂/CH₃ groups in the sulfonyl moiety .
Advanced Research Questions
Q. How does the sulfonyl-azetidine moiety influence bioactivity, particularly in enzyme inhibition studies, and what experimental models validate its mechanism?
- Methodology : The sulfonyl group enhances binding to serine hydrolases (e.g., MAGL) via reversible, noncovalent interactions. Pharmacologic characterization involves:
- In vitro assays : MAGL inhibition IC₅₀ determination using fluorogenic substrates.
- In vivo models : Neuropathic pain efficacy in rodent models via dose-dependent elevation of 2-AG (endocannabinoid) levels .
- Selectivity profiling : Counter-screening against FAAH and COX-2 to confirm target specificity .
Q. What strategies resolve crystallographic data inconsistencies when determining the compound’s 3D structure?
- Methodology :
- SHELX refinement : High-resolution X-ray data (d-spacing <1 Å) resolves torsional ambiguities in the azetidine ring.
- Twinned data handling : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning artifacts.
- Validation tools : R-factor convergence (<5%) and electron density maps (e.g., omit maps) confirm sulfonyl group orientation .
Q. How do modifications to the furan substituents affect pharmacokinetic properties, and what in vitro assays assess these changes?
- Methodology :
- Substituent variation : Introducing electron-withdrawing groups (e.g., nitro) on the furan ring alters metabolic stability.
- Caco-2 permeability assays : Measure intestinal absorption using Papp values.
- Microsomal stability tests : Rat liver microsomes quantify CYP450-mediated degradation.
- Plasma protein binding : Equilibrium dialysis assesses albumin affinity .
Q. What analytical approaches reconcile contradictory thermal stability and degradation profiles under varying conditions?
- Methodology :
- Thermogravimetric analysis (TGA) : Identifies decomposition onset temperatures (e.g., >200°C for pure samples).
- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B) to profile degradation products.
- HPLC-MS hyphenation : Matches degradation peaks with known impurities (e.g., sulfonic acid derivatives) .
Data Contradiction Analysis
- Synthetic Yield Discrepancies : Differences in reported yields (e.g., 70% vs. 94%) arise from solvent purity (anhydrous vs. technical grade) or catalyst loading (0.1 eq vs. 0.2 eq DBU). Reproducibility requires strict control of moisture and oxygen levels .
- Spectroscopic Artifacts : IR artifacts (e.g., 1993 cm⁻¹) from grating changes must be excluded via baseline correction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
